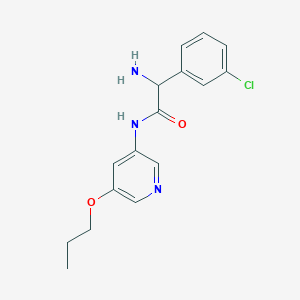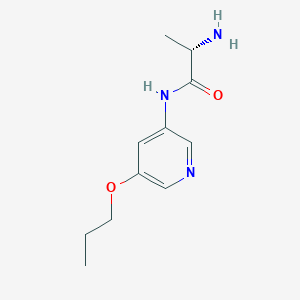
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide is a chemical compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a propoxy group and an amide linkage to an amino acid derivative. Its unique structure makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-bromopyridine, undergoes a nucleophilic substitution reaction with propanol to form 5-propoxypyridine.
Amide Bond Formation: The 5-propoxypyridine is then reacted with (2S)-2-amino-propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The propoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide bond.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions on the pyridine ring.
Major Products
Oxidation: Formation of 5-propoxy-3-pyridinecarboxylic acid.
Reduction: Formation of (2S)-2-amino-N-(5-propoxy-3-pyridyl)propylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-(5-methoxypyridin-3-yl)propanamide: Similar structure with a methoxy group instead of a propoxy group.
(2S)-2-amino-N-(5-ethoxypyridin-3-yl)propanamide: Similar structure with an ethoxy group instead of a propoxy group.
Uniqueness
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propoxy group. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-(5-propoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-4-16-10-5-9(6-13-7-10)14-11(15)8(2)12/h5-8H,3-4,12H2,1-2H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQJMBYXKYDIZ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=CC(=C1)NC(=O)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CN=CC(=C1)NC(=O)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-methyl-4-[(1-propyltriazol-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B7023782.png)
![(2R,3S)-2-amino-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-3-phenylmethoxybutanamide](/img/structure/B7023792.png)
![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)phenyl]benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7023793.png)
![2-[4-(2-Methoxyethoxy)phenyl]-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B7023802.png)
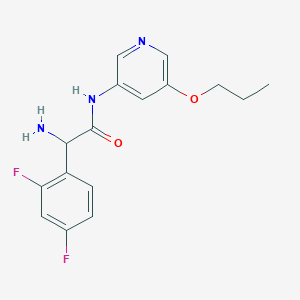
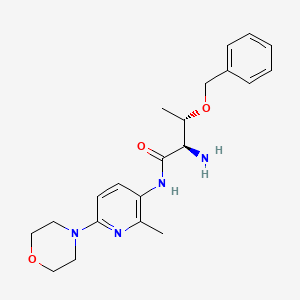
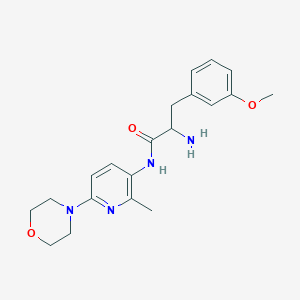
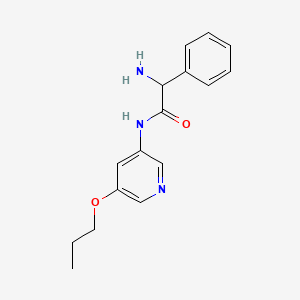
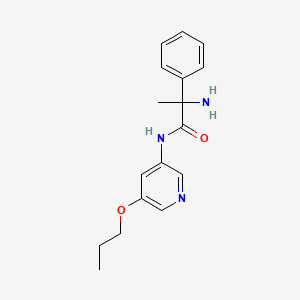
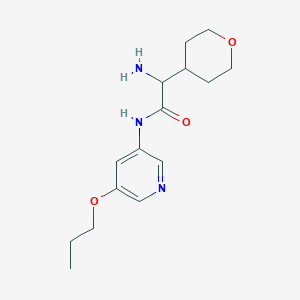

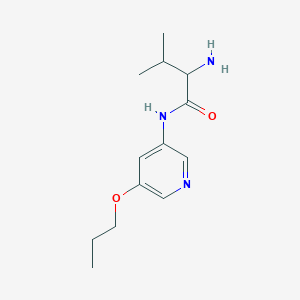
![2-[(3-methylsulfonylcyclohexyl)amino]-N-phenylacetamide](/img/structure/B7023850.png)
